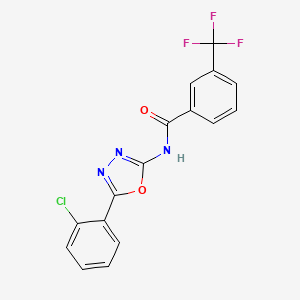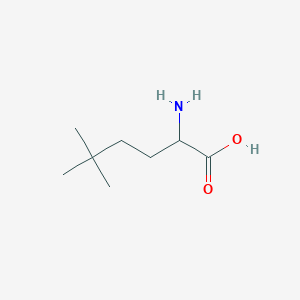
(2-(2-Fluorophenyl)thiazolidin-3-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-(2-Fluorophenyl)thiazolidin-3-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone" is a heterocyclic compound that likely shares structural similarities with other thiazole and thiadiazole derivatives. These types of compounds have been extensively studied due to their wide range of biological activities and applications in material science and pharmaceuticals. For instance, thiazole derivatives have been synthesized as potential bioisosteres of salicylidene acylhydrazides, which are known inhibitors of type III secretion in Gram-negative bacteria . Thiophene derivatives, another closely related class, have shown a broad spectrum of biological activities and are also utilized in various applications such as organic electronics .
Synthesis Analysis
The synthesis of related thiazole and thiadiazole compounds involves multi-step reactions, often starting with precursor molecules that undergo condensation, cyclization, and purification processes. For example, a library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process . Similarly, the synthesis of a thiophene derivative was reported to involve the reaction of a precursor with ethanol and orthophosphoric acid, followed by purification steps including extraction and recrystallization . These methods provide a basis for understanding the potential synthetic routes that could be applied to the compound .
Molecular Structure Analysis
The molecular structure of thiazolidinone and thiadiazole derivatives is characterized by the presence of heterocyclic rings that can adopt various conformations. For instance, a synthesized thiazolidinone derivative was found to have a twist conformation of the thiazolidinone ring, with the phenyl and thiadiazole rings adopting specific dihedral angles . These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole and thiadiazole compounds can participate in a variety of chemical reactions due to their reactive sites. The presence of fluorine atoms can influence the electronic properties of the ring and affect its reactivity. Although the specific chemical reactions of "(2-(2-Fluorophenyl)thiazolidin-3-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone" are not detailed in the provided papers, the reported chemical behavior of similar compounds can shed light on the types of reactions it may undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and thiadiazole derivatives can vary widely depending on their specific substituents and molecular structure. For example, the crystal structure of a thiadiazole derivative revealed the presence of hydrogen bonding interactions, which can influence the compound's solubility, melting point, and stability . These properties are important for the compound's application in drug design and material science. The provided papers do not detail the properties of the specific compound , but they offer insights into the general characteristics of related compounds .
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS2/c1-2-5-12-13(22-18-17-12)14(20)19-8-9-21-15(19)10-6-3-4-7-11(10)16/h3-4,6-7,15H,2,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYGLJYYXHDJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCSC2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Fluorophenyl)thiazolidin-3-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2518182.png)

![1-Methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B2518184.png)


![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)

![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)


![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)
